4-Bromophenyl 4-methoxybenzoate

Description

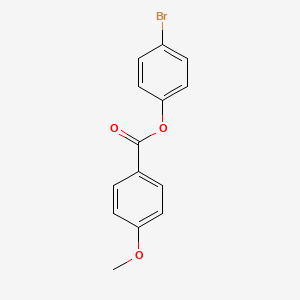

Structure

2D Structure

3D Structure

Properties

CAS No. |

5421-44-3 |

|---|---|

Molecular Formula |

C14H11BrO3 |

Molecular Weight |

307.14 g/mol |

IUPAC Name |

(4-bromophenyl) 4-methoxybenzoate |

InChI |

InChI=1S/C14H11BrO3/c1-17-12-6-2-10(3-7-12)14(16)18-13-8-4-11(15)5-9-13/h2-9H,1H3 |

InChI Key |

FTBVLXGEBKGONM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromophenyl 4 Methoxybenzoate and Analogues

Established Synthetic Pathways to Ester Linkage Formation

Conventional Esterification Approaches for Substituted Benzoates

The most traditional and widely practiced method for forming the ester bond in substituted benzoates is the Fischer esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. In the context of 4-Bromophenyl 4-methoxybenzoate (B1229959), this would involve the reaction of 4-methoxybenzoic acid with 4-bromophenol (B116583) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions with the removal of water to drive the equilibrium towards the product.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate this classic transformation. Under sealed-vessel microwave conditions, the esterification of substituted benzoic acids can be achieved in significantly reduced reaction times and often with improved yields. For instance, the esterification of benzoic acid with various alcohols has been successfully demonstrated using catalytic amounts of sulfuric acid at elevated temperatures (e.g., 130°C) for short durations (e.g., 15 minutes). researchgate.net The use of solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, offers a solvent-free and environmentally benign alternative to mineral acids, providing high yields of benzoate (B1203000) esters. ijstr.org

Another common approach involves the use of acyl chlorides. 4-Methoxybenzoyl chloride can be reacted with 4-bromophenol in the presence of a base, such as pyridine or triethylamine, to afford 4-Bromophenyl 4-methoxybenzoate. This method is often faster and more efficient than Fischer esterification, particularly for less reactive substrates.

The table below summarizes typical conditions for conventional esterification of substituted benzoic acids.

| Method | Reactants | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Substituted Benzoic Acid, Alcohol | H₂SO₄, p-TsOH | Reflux, Water Removal | Inexpensive reagents | Equilibrium limited, harsh conditions |

| Microwave-Assisted Fischer Esterification | Substituted Benzoic Acid, Alcohol | H₂SO₄ | Sealed vessel, 100-130°C | Rapid reaction times, high yields | Requires specialized equipment |

| Acyl Chloride Method | Substituted Acyl Chloride, Phenol (B47542) | Pyridine, Triethylamine | Room Temperature or mild heating | High yields, fast reaction | Acyl chlorides are moisture sensitive |

| Solid Acid Catalysis | Substituted Benzoic Acid, Alcohol | Montmorillonite K10 | Solvent-free, reflux | Environmentally friendly, reusable catalyst | May require higher temperatures |

Phenacyl Benzoate Synthesis from Haloketones and Carboxylic Acids

The synthesis of phenacyl benzoates, a class of esters with a ketone functionality, can be achieved through the reaction of a haloketone with a carboxylic acid. This O-alkylation reaction provides a versatile route to a variety of substituted phenacyl esters. For example, the reaction of a substituted phenacyl bromide with a carboxylic acid in the presence of a base like potassium carbonate can yield the corresponding phenacyl ester. unishivaji.ac.in

Phase-transfer catalysts, such as tetrabutylammonium bromide, in combination with crown ethers like dibenzo- researchgate.net-crown-6, have been shown to facilitate this reaction, allowing for efficient synthesis at room temperature. unishivaji.ac.in This method is applicable to a wide range of carboxylic acids, including those that are sterically hindered.

The general reaction scheme is as follows:

R-COOH + Br-CH₂-CO-Ar ---(Base)--> R-COO-CH₂-CO-Ar + HBr

This methodology can be extended to the synthesis of analogues of this compound where the ester linkage is attached to a phenacyl moiety.

Advanced Synthetic Strategies and Reaction Conditions

Palladium-Catalyzed Coupling Reactions in Analogous Systems

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, including the C-O bond in esters. These methods offer a powerful alternative to traditional esterification, particularly for the synthesis of aryl esters from aryl halides or their equivalents.

One notable approach is the palladium-catalyzed esterification of carboxylic acids with aryl iodides. A catalytic system comprising a palladium source and a specific ligand, such as 1,3-bis((pentafluorophenyl)methyl)imidazole-2-ylidene (IBnF), can effectively couple a variety of aryl iodides with carboxylic acids to produce aryl esters in moderate to good yields. nagoya-u.ac.jp This method demonstrates good tolerance for sterically hindered substrates. nagoya-u.ac.jp

Another strategy involves the palladium-catalyzed carbonylation of aryl fluorosulfates with aryl formates. This reaction proceeds efficiently in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base to afford the corresponding esters. mdpi.com A key advantage of this method is the use of aryl formates as a CO surrogate, avoiding the handling of toxic carbon monoxide gas. mdpi.com The reaction tolerates a wide array of functional groups. mdpi.com

Furthermore, palladium-catalyzed carbonylative synthesis of aryl esters can be achieved from p-benzoquinones and aryl triflates using Cr(CO)₆ as the CO source, providing moderate to good yields. rsc.org The direct C-H bond esterification of arenes has also been developed, relying on regioselective thianthrenation to generate reactive aryl-TT salts that can be coupled with phenol formate under palladium catalysis. acs.org

The table below highlights key features of various palladium-catalyzed esterification methods.

| Method | Aryl Source | Carboxylate Source | Catalyst System | Key Features |

| Coupling of Aryl Iodides | Aryl Iodide | Carboxylic Acid | Pd catalyst, IBnF ligand | Tolerates sterically hindered substrates |

| Carbonylation of Aryl Fluorosulfates | Aryl Fluorosulfate | Aryl Formate | Pd catalyst, Phosphine ligand | Avoids use of CO gas, wide functional group tolerance |

| Carbonylative Synthesis | p-Benzoquinone, Aryl Triflates | Cr(CO)₆ (CO source) | Palladium catalyst | Dicarbonylation reaction |

| C-H Bond Esterification | Arene | Phenol Formate | Palladium catalyst | Direct functionalization of C-H bonds |

Visible-Light-Mediated Esterification Reactions

In recent years, visible-light photoredox catalysis has emerged as a mild and sustainable approach to organic synthesis. This strategy has been successfully applied to esterification reactions, offering an alternative to traditional methods that often require harsh conditions or transition metal catalysts.

One such method describes the visible-light-induced synthesis of O-aryl esters through the cross-dehydrogenative coupling of aldehydes with phenols using BrCCl₃. acs.orgacs.org In this system, the phenolate acts as both a substrate and a photosensitizer, initiating a self-propagating radical chain reaction. acs.orgacs.org This transition-metal- and photocatalyst-free method provides moderate to excellent yields of the desired esters under irradiation from a compact fluorescent lamp or even natural sunlight. acs.org

Another approach involves the visible-light-mediated esterification of amides with boronic acids. researchgate.net This catalyst-free reaction proceeds under mild conditions in the air, highlighting its potential for late-stage functionalization. researchgate.net Additionally, the oxidative esterification of mandelic acid with alcohols to synthesize α-ketoesters has been achieved using visible light in a transition-metal-free system. rsc.org

A transition-metal- and organic-photocatalyst-free synthesis of esters from alcohols induced by visible light has also been developed, showcasing the versatility of this energy source. mdpi.com

One-Pot Ester Synthesis Mediated by Fluorinated Reagents

One-pot synthetic procedures are highly desirable as they reduce the number of purification steps, save time, and minimize waste. Fluorinated reagents have proven to be effective mediators for such transformations in ester synthesis.

Pentafluoropyridine (PFP) has been utilized to generate acyl fluorides in situ from carboxylic acids under mild conditions. rsc.orgresearchgate.netrsc.org These reactive intermediates can then be directly coupled with nucleophiles, such as alcohols or phenols, to form esters in a one-pot process. rsc.orgresearchgate.netrsc.org This methodology circumvents the need to handle potentially unstable or corrosive acyl fluorides and is applicable to a broad range of substrates. rsc.orgresearchgate.net The reaction proceeds smoothly and offers an alternative to traditional acyl chloride or acid anhydride-based esterifications. rsc.org

The general mechanism involves the activation of the carboxylic acid by PFP to form an acyl fluoride (B91410) intermediate, which is then susceptible to nucleophilic attack by an alcohol to yield the final ester product. This approach has also been successfully extended to the synthesis of thioesters. rsc.org

Optimization of Reaction Parameters and Yields

Solvent Effects on Esterification Efficiency

The solvent medium plays a critical role in the esterification process, influencing reactant solubility, reaction kinetics, and the position of the chemical equilibrium. The polarity of the solvent is a particularly important parameter. In esterification reactions, the transition state's stability can be affected by the solvent, which in turn impacts the activation energy required for the reaction to proceed. cbseacademic.nic.innih.gov

For the synthesis of aryl esters, the choice of solvent often depends on the specific esterification method employed. In reactions such as the Schotten-Baumann reaction, which typically involves reacting a phenol with an acyl chloride under basic conditions, a two-phase system using water and an organic solvent is common. organic-chemistry.orglibretexts.org The organic solvent dissolves the acyl chloride and the resulting ester, while the aqueous phase contains the base (e.g., sodium hydroxide) and the phenoxide salt.

The following table summarizes the general effect of solvent polarity on esterification reactions based on literature findings.

| Solvent Type | General Effect on Esterification | Rationale |

| Non-polar Solvents (e.g., Hexane, Toluene) | Often increase reaction rates and yields, particularly in enzyme-catalyzed or water-sensitive reactions. | Can facilitate the removal of water by-product, shifting the equilibrium towards the product side. May improve the solubility of non-polar reactants. |

| Polar Aprotic Solvents (e.g., THF, DCM) | Commonly used due to good solubility of a wide range of reactants. | Can effectively dissolve both the phenol and the acylating agent. Dichloromethane (DCM) is often used in carbodiimide coupling reactions for esterification. researchgate.net |

| Polar Protic Solvents (e.g., Water, Ethanol) | Used in specific methods like the Schotten-Baumann reaction (as an aqueous phase). | Can participate in the reaction (e.g., hydrolysis of acyl chloride) if not carefully controlled. Water is essential in biphasic Schotten-Baumann conditions to dissolve the base and phenoxide. libretexts.org |

Catalyst and Reagent Selection for Enhanced Selectivity

The choice of catalyst and reagents is paramount for achieving high selectivity and yield in the synthesis of this compound. Selectivity is crucial, especially when dealing with starting materials that have multiple reactive sites.

For the esterification of phenols, several catalytic systems can be employed:

Base-Catalyzed Reactions (Schotten-Baumann Conditions) : This is a widely used method for reacting phenols with acyl chlorides. website-files.com A base, typically aqueous sodium hydroxide or pyridine, is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. libretexts.orgscribd.com The base also serves to neutralize the hydrochloric acid by-product, driving the reaction to completion. organic-chemistry.org The reactivity order for this method generally favors primary over secondary and tertiary alcohols, and it is highly effective for phenols. website-files.com

Acid-Catalyzed Reactions : Strong acids such as sulfuric acid, p-toluenesulfonic acid, and methanesulfonic acid are effective catalysts for the direct esterification of phenols with carboxylic acids or anhydrides. google.com These catalysts work by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenol. google.com

Coupling Reagents : Modern synthetic methods often utilize coupling reagents to facilitate ester formation under mild conditions. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) activate the carboxylic acid, allowing for efficient reaction with the phenol. researchgate.net These reactions are often performed in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). researchgate.net Other peptide coupling reagents like TBTU and TATU can also prepare esters in very good yields at room temperature. organic-chemistry.org

The table below compares different catalytic systems for the synthesis of aryl esters.

| Catalyst/Reagent System | Reactants | Typical Conditions | Advantages | Disadvantages |

| Sodium Hydroxide (NaOH) | Phenol + Acyl Chloride | Aqueous/Organic biphasic system, vigorous shaking | High yield, well-established (Schotten-Baumann method) libretexts.org | Requires careful pH control; acyl chloride can be sensitive to hydrolysis. |

| Pyridine | Phenol + Acyl Chloride | Anhydrous organic solvent | Acts as both a base and a catalyst; milder than NaOH. | Can be difficult to remove after the reaction. |

| Sulfuric Acid (H₂SO₄) | Phenol + Carboxylic Acid | High temperature, often with water removal | Uses inexpensive starting materials. google.com | Equilibrium-limited; harsh conditions can lead to side reactions. |

| EDC/DMAP | Phenol + Carboxylic Acid | Organic solvent (e.g., DCM), room temperature | Mild conditions, high yields, good for sensitive substrates. researchgate.net | Reagents are more expensive; by-products need to be removed. |

Isolation and Purification Techniques for High Purity Products

After the synthesis is complete, the crude this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, by-products, and catalysts. For crystalline solids like aryl benzoates, recrystallization is the most common and effective purification method. illinois.eduresearchgate.net

The general procedure for purification involves the following steps:

Work-up and Isolation : The reaction mixture is first "worked up" to separate the crude product from the bulk of the reagents and solvents. For a Schotten-Baumann reaction, this typically involves separating the organic and aqueous layers. The organic layer containing the ester is washed with dilute acid (to remove basic catalysts like pyridine), dilute base (to remove unreacted phenol), and finally with water or brine. The solvent is then removed, usually by rotary evaporation, to yield the crude solid product. libretexts.org

Recrystallization : This technique relies on the principle that the solubility of a solid in a solvent increases with temperature. ma.edu The crude product is dissolved in a minimum amount of a suitable hot solvent. As the solution cools slowly, the solubility of the ester decreases, and it forms pure crystals, while impurities remain dissolved in the "mother liquor". researchgate.netmiracosta.edu The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. Ethanol is often a suitable solvent for recrystallizing phenyl benzoates. libretexts.orgscribd.com

Filtration and Drying : The purified crystals are collected by vacuum filtration using a Büchner funnel. miracosta.edu This method efficiently separates the solid crystals from the liquid mother liquor. The collected crystals are then washed with a small amount of cold solvent to remove any adhering impurities. google.com Finally, the pure product is dried, often in a drying oven or under vacuum, to remove any residual solvent. ma.edu

The purity of the final product can be verified by techniques such as melting point analysis, where a sharp melting point close to the literature value indicates high purity, and thin-layer chromatography (TLC). libretexts.orgmiracosta.edu

The table below outlines the key steps in the purification process.

| Step | Technique | Purpose | Key Considerations |

| 1. Isolation | Liquid-Liquid Extraction | To separate the crude ester from water-soluble impurities, catalysts, and unreacted starting materials. | Choice of immiscible organic solvent; sequential washing with acidic, basic, and neutral aqueous solutions. |

| 2. Purification | Recrystallization | To remove impurities that are co-dissolved with the product in the organic phase. | Selection of an appropriate solvent system; ensuring slow cooling for the formation of well-defined, pure crystals. ma.edu |

| 3. Collection | Vacuum Filtration | To efficiently separate the purified solid crystals from the mother liquor. | Ensuring a good seal on the filter flask; washing the crystals with cold solvent to avoid re-dissolving the product. google.com |

| 4. Drying | Oven or Vacuum Drying | To remove residual solvent from the final product. | The temperature should be below the product's melting point to avoid decomposition or melting. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the specific arrangement of atoms within the 4-Bromophenyl 4-methoxybenzoate (B1229959) molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 4-Bromophenyl 4-methoxybenzoate, distinct signals correspond to the different types of protons present in the molecule. The aromatic protons on the two benzene (B151609) rings appear as complex multiplets in the downfield region, typically between δ 7.0 and 8.2 ppm, due to spin-spin coupling. The protons on the 4-methoxyphenyl (B3050149) group are split into two doublets, as are the protons on the 4-bromophenyl group. The methoxy (B1213986) group (-OCH₃) protons are highly shielded and appear as a sharp singlet further upfield, usually around δ 3.90 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H (methoxy-substituted ring) | 8.22 | Doublet | 8.0 |

| Aromatic H (bromo-substituted ring) | 8.10-8.04 | Multiplet | |

| Aromatic H (bromo-substituted ring) | 7.82-7.76 | Multiplet | |

| Aromatic H (methoxy-substituted ring) | 7.12 | Doublet | |

| Methoxy (-OCH₃) | 3.90 | Singlet |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument used. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, each chemically distinct carbon atom gives rise to a separate signal. The carbonyl carbon of the ester group is significantly deshielded and appears at a characteristic downfield shift of around δ 161.9 ppm. rsc.org The aromatic carbons resonate in the region of δ 114 to 152 ppm. The carbon atom bonded to the bromine (C-Br) and the carbon atom bonded to the methoxy group (C-O) can be identified within this range. The methoxy carbon itself is the most shielded, appearing upfield at approximately δ 54.5 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | 161.9 |

| Aromatic C-O (methoxy-substituted ring) | 151.7 |

| Aromatic C-O (bromo-substituted ring) | 142.8 |

| Aromatic C | 142.1 |

| Aromatic C | 140.5 |

| Aromatic C | 130.3 |

| Aromatic C | 129.1 |

| Aromatic C | 128.8 |

| Aromatic C | 128.7 |

| Aromatic C-Br | 128.1 |

| Aromatic C | 114.2 |

| Methoxy (-OCH₃) | 54.5 |

Note: The assignments are based on typical chemical shift values and may require further 2D NMR experiments for unambiguous confirmation. rsc.org

Two-Dimensional NMR Techniques for Structural Elucidation (e.g., HMQC, COSY)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. researchgate.netcolumbia.edu In this compound, COSY would show correlations between the ortho- and meta-protons on each of the aromatic rings, confirming their relative positions. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence): This technique establishes correlations between protons and the carbon atoms to which they are directly attached. For example, the singlet at δ 3.90 ppm in the ¹H NMR spectrum would show a cross-peak with the carbon signal at δ 54.5 ppm in the ¹³C NMR spectrum, confirming the assignment of the methoxy group. rsc.orgresearchgate.net Similarly, each aromatic proton signal would be correlated to its corresponding aromatic carbon signal.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

FTIR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by several key absorption bands. rsc.orgresearchgate.net A strong, prominent peak is observed in the region of 1720-1740 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. The C-O stretching vibrations of the ester and the methoxy group typically appear as strong bands in the 1250-1300 cm⁻¹ and 1050-1100 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while the C-Br stretching vibration appears at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Carbonyl (C=O) Stretch | 1720-1740 |

| Aromatic C=C Stretch | 1450-1600 |

| Ester C-O Stretch | 1250-1300 |

| Methoxy C-O Stretch | 1050-1100 |

| C-Br Stretch | 500-600 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic rings would produce strong signals in the Raman spectrum. The C=C bonds of the phenyl rings typically show strong Raman bands in the 1580-1620 cm⁻¹ region. This technique serves as a molecular fingerprint, offering a unique spectral pattern that can be used for identification and structural analysis. chemicalbook.com

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which is crucial for confirming its elemental composition. For this compound (C₁₄H₁₁BrO₃), HRMS would be used to obtain the exact mass of the molecular ion. The presence of the bromine atom, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two distinct peaks of nearly equal intensity for the molecular ion, separated by two mass units. While the general utility of HRMS for such confirmation is well-established, specific experimental HRMS data for this compound is not detailed in the available research.

Fragmentation Pattern Analysis

In mass spectrometry, after the initial ionization to form a molecular ion (M+), the ion often undergoes fragmentation into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that helps in structural elucidation. chemguide.co.uk

For this compound, the ester linkage is a primary site for fragmentation. The most common fragmentation pathways for esters involve cleavage of the bonds adjacent to the carbonyl group (C=O). libretexts.org Expected fragmentation for this molecule would include:

Cleavage of the C-O bond (ester bond): This is a common fragmentation pathway for esters, which can lead to the formation of an acylium ion.

Formation of the 4-methoxybenzoyl cation ([CH₃O-C₆H₄-CO]⁺).

Formation of the 4-bromophenoxy radical or the 4-bromophenoxide ion.

Cleavage of the Ar-O bond: Cleavage on the other side of the ester oxygen.

The resulting fragments are then detected by the mass spectrometer, and their mass-to-charge ratios are plotted to create a mass spectrum. The stability of the resulting carbocations influences the relative abundance of the fragment ions, with more stable ions producing more intense peaks in the spectrum. libretexts.org The presence of the bromine atom would also be evident in the isotopic patterns of any bromine-containing fragments. libretexts.org

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and molecular conformation.

Crystal Growth and Quality Assessment

The prerequisite for any SCXRD study is the cultivation of high-quality single crystals. This is typically achieved through methods such as slow evaporation from a suitable solvent or vapor diffusion. The quality of the resulting crystals is then assessed, often using optical microscopy, to ensure they are of sufficient size and have minimal defects for a successful diffraction experiment. While these general techniques are standard, specific published protocols for the successful growth of this compound crystals were not found in the reviewed literature.

Determination of Crystal System and Space Group

Once a suitable crystal is obtained, SCXRD analysis determines its fundamental crystallographic parameters. This includes the unit cell dimensions (a, b, c, α, β, γ) and the crystal system to which it belongs (e.g., monoclinic, orthorhombic). The analysis also identifies the space group, which describes the symmetry elements present in the crystal lattice.

For the related compound, 4-bromophenyl 4-bromobenzoate (B14158574), multiple polymorphs have been identified, crystallizing in different systems, including monoclinic and orthorhombic, with space groups such as P2₁/n and Pna2₁. rsc.org However, the specific crystal system and space group for this compound have not been documented in the available search results.

Analysis of Molecular Conformation and Dihedral Angles

For instance, in the structurally similar compound 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, the dihedral angle between the aromatic rings of the biphenyl (B1667301) moiety is 24.57 (4)°, and the torsion angle of the ester group linking the main components is -166.6 (2)°. nih.gov Such values are critical for understanding intermolecular interactions and crystal packing. However, specific values for the dihedral and torsion angles of this compound are not available in the provided research.

Elucidation of Intermolecular Interactions and Crystal Packing

Hydrogen Bonding Networks

A definitive analysis of the hydrogen bonding networks within the crystal structure of this compound cannot be conducted without experimental data. It is hypothesized that weak C-H···O hydrogen bonds could be present, involving the aromatic protons and the oxygen atoms of the methoxy and carbonyl groups.

Other Supramolecular Synthons

Other potential supramolecular synthons, such as Br···O halogen bonds, could play a role in the crystal structure of this compound. The interplay of these various weak interactions would define the supramolecular architecture of the compound. A conclusive identification and description of these synthons is contingent upon the future availability of its crystal structure.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic properties of medium to large-sized molecules.

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. Using DFT methods, a geometry optimization would be performed for 4-Bromophenyl 4-methoxybenzoate (B1229959). This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy structure is found. The resulting optimized geometry would provide key structural parameters such as bond lengths, bond angles, and dihedral angles.

Analysis of the electronic structure would reveal the distribution of electrons within the molecule. This includes generating electron density maps and calculating Mulliken or Natural Population Analysis (NPA) charges to understand the partial charges on each atom. This information is crucial for predicting the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

A DFT calculation would determine the energies of the HOMO and LUMO of 4-Bromophenyl 4-methoxybenzoate. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates a more reactive molecule. The spatial distribution of the HOMO and LUMO would also be visualized to identify the regions of the molecule most likely to be involved in electron donation and acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table illustrates how FMO data would be presented. Actual values require specific computational studies.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are typically used to simulate the infrared (IR) and Raman spectra of the molecule. By comparing the calculated vibrational frequencies with experimentally obtained spectra, one can validate the accuracy of the computational model and assign the observed spectral bands to specific vibrational modes of the molecule. This correlation is a powerful tool for structural elucidation.

DFT calculations can also be used to predict various thermodynamic properties of this compound. By performing frequency calculations at a given temperature and pressure (typically standard conditions), properties such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy can be determined. These parameters are essential for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.

Table 2: Hypothetical Predicted Thermodynamic Parameters for this compound

| Parameter | Value |

|---|---|

| Zero-Point Vibrational Energy | Data not available |

| Enthalpy | Data not available |

| Entropy | Data not available |

| Gibbs Free Energy | Data not available |

This table illustrates how predicted thermodynamic data would be presented. Actual values require specific computational studies.

Hartree-Fock (HF) Methods

Hartree-Fock (HF) theory is another fundamental ab initio method in quantum chemistry. It provides a foundational understanding of electronic structure, although it is generally less accurate than DFT for many applications because it does not account for electron correlation in the same way.

A comparative study using both HF and DFT methods would be highly informative. While DFT methods often provide more accurate geometries and energies due to the inclusion of electron correlation, HF theory can still be valuable. Comparing the results from both methods for properties like optimized geometry, dipole moment, and orbital energies can provide insights into the importance of electron correlation effects in this compound. Discrepancies between HF and DFT results can highlight the limitations of the mean-field approximation used in HF and underscore the necessity of including electron correlation for an accurate description of the system.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a powerful tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map of this compound would illustrate the regions of positive and negative electrostatic potential, typically represented by a color spectrum.

In a typical MEP map, regions of negative potential, indicated by shades of red and yellow, correspond to areas with a high electron density and are susceptible to electrophilic attack. For this compound, these would likely be concentrated around the oxygen atoms of the ester group and the methoxy (B1213986) group due to the high electronegativity of oxygen. The carbonyl oxygen of the ester is generally the most electron-rich site in similar molecules.

Conversely, regions of positive potential, shown in shades of blue, indicate electron-deficient areas and are prone to nucleophilic attack. In the case of this compound, positive potentials would be expected around the hydrogen atoms. Furthermore, a region of positive electrostatic potential, often referred to as a "sigma-hole," can be anticipated on the bromine atom along the C-Br bond axis. This phenomenon is common in halogenated compounds and plays a significant role in halogen bonding and other non-covalent interactions.

Analysis of Charge Distribution and Electrophilicity

The distribution of electron density within a molecule is fundamental to its chemical reactivity. Mulliken population analysis is a computational method used to assign partial atomic charges, providing a quantitative measure of the charge distribution. While specific Mulliken charge data for this compound is not available in the reviewed literature, general principles of organic chemistry allow for a qualitative prediction.

The oxygen atoms of the carbonyl and methoxy groups are expected to carry the most significant negative charges due to their high electronegativity. The carbon atom of the carbonyl group would exhibit a significant positive charge, making it a primary electrophilic center. The bromine atom, although electronegative, can also act as an electrophilic site through its sigma-hole.

Global reactivity descriptors, such as the electrophilicity index (ω), can be calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher electrophilicity index indicates a greater capacity of a molecule to accept electrons. For a series of related compounds, variations in the electrophilicity index can be correlated with their reactivity in different chemical reactions. Without specific computational studies on this compound, a precise electrophilicity index cannot be provided.

Computational Insights into Reaction Mechanisms

Computational chemistry provides a powerful lens to investigate the mechanisms of chemical reactions, offering insights into transition states and reaction energy profiles. For this compound, computational studies could elucidate the mechanisms of its synthesis and subsequent reactions.

One of the common methods for synthesizing esters like this compound is the Steglich esterification, which involves the reaction of 4-methoxybenzoic acid and 4-bromophenol (B116583) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Computational modeling could detail the step-by-step mechanism of this reaction, including the formation of the O-acylisourea intermediate and the subsequent nucleophilic attack by the 4-bromophenol.

Furthermore, the bromine atom on the phenyl ring is a site for various cross-coupling reactions, such as the Suzuki or Heck reactions. Computational studies could model the oxidative addition, transmetalation, and reductive elimination steps of these palladium-catalyzed reactions, providing a deeper understanding of the factors that influence reaction efficiency and selectivity.

Although no specific computational studies on the reaction mechanisms of this compound were found in the available literature, the principles of applying computational chemistry to understand reaction pathways are well-established and would be highly valuable in studying this compound.

Advanced Applications in Materials Science and Photochemistry

Liquid Crystalline Properties and Mesophase Behavior

Liquid crystals (LCs) represent a state of matter with properties between those of conventional liquids and solid crystals, making them crucial for technologies like displays (LCDs). tcichemicals.com The tendency of a molecule to form a liquid crystalline phase, or mesophase, is intimately linked to its molecular structure. Benzoate (B1203000) esters are a well-established class of compounds known for their liquid crystalline behavior.

The design of liquid crystalline materials, including benzoate esters, follows several core principles. The molecular geometry plays a pivotal role in the thermal stability and formation of mesophases. mdpi.comresearchgate.net Key components in designing thermotropic LCs, which exhibit phase transitions with temperature, include the rigid mesogenic core, flexible terminal groups, and appropriate linking units. tcichemicals.comnih.gov

For calamitic (rod-like) liquid crystals, a rigid core, often composed of aromatic rings, is essential for promoting the anisotropic alignment necessary for mesophase formation. researchgate.net In the case of 4-Bromophenyl 4-methoxybenzoate (B1229959), the two phenyl rings linked by the ester group (-COO-) form this rigid core. The ester group itself is a common and effective linkage in thermotropic liquid crystals. mdpi.com

Terminal substituents significantly influence the stability and type of mesophase. mdpi.commdpi.com The presence of polar groups and flexible alkyl or alkoxy chains can modulate the melting and clearing points of the liquid crystal. The methoxy (B1213986) group (-OCH₃) and the bromo-substituent (-Br) on 4-Bromophenyl 4-methoxybenzoate serve as these terminal modifiers.

Terminal Substituents: The terminal alkoxy group (methoxy) is known to promote liquid crystallinity. tandfonline.com The length of such alkoxy chains is a critical factor in determining the type of mesophase and its temperature range. nih.gov The presence of a halogen, such as the bromine atom in this compound, also has a significant impact. Lateral halogen substitution can influence the type and stability of mesophases. tandfonline.comscispace.com For instance, studies on the related compound 4-bromophenyl 4-bromobenzoate (B14158574) show that halogen bonding plays a critical role in the crystal packing. researchgate.netresearchgate.net

Polarity: The polarity introduced by the methoxy, bromo, and ester groups can lead to strong dipole-dipole interactions, which contribute to the stability of the molecular alignment within a mesophase. nih.gov

The combination of these structural elements suggests that this compound has the potential to exhibit nematic or smectic mesophases.

The mesomorphic behavior of a compound is characterized by its phase transition temperatures, typically studied using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). mdpi.comresearchgate.net DSC measures the heat flow associated with phase transitions, while POM allows for the visual identification of characteristic liquid crystal textures. nih.govresearchgate.net

| Compound | Transition Type | Temperature (°C) | Reference |

|---|---|---|---|

| Ethyl 4-((4-butyloxyphenyl)diazenyl)benzoate | Crystal to Smectic | ~85 | researchgate.net |

| Smectic to Isotropic | - | ||

| Ethyl 4-((4-pentyloxyphenyl)diazenyl)benzoate | Crystal to Nematic | ~89 | researchgate.net |

| Nematic to Isotropic | ~90 | ||

| Naphthalene-2-yl-4-(alkoxy) benzoate derivatives | Smectic A Phase | Varies | scirp.org |

| Nematic Phase | Varies | ||

| 4-Pentylphenyl 4-methoxybenzoate | Crystal to Nematic | 29.0 | ossila.com |

A significant application of liquid crystals is their use as host materials for functional "guest" molecules. researchgate.net In such a guest-host system, the cooperative alignment of the liquid crystal host in response to an external stimulus (like an electric field) is used to control the orientation of the dissolved guest molecules. researchgate.net

A nematic liquid crystal like 4-Pentylphenyl 4-methoxybenzoate can serve as a host for luminophores or pleochroic dyes. ossila.com Pleochroic dyes are molecules whose light absorption depends on their orientation relative to the polarization of the incident light. researchgate.net If this compound forms a nematic phase, it could similarly act as a host. The guest dye molecules would align their long axes with the director of the liquid crystal host. Applying an electric field would reorient the host molecules, and consequently the guest molecules, leading to a change in the system's optical properties, such as color or light absorption. This principle is the basis for certain types of displays and smart windows. tcichemicals.comresearchgate.net The interaction is primarily driven by the anisotropic environment of the liquid crystal matrix, forcing the elongated guest molecules to align within the ordered structure.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by non-covalent intermolecular forces. The spontaneous organization of molecules into stable, well-defined structures is known as self-assembly.

The self-assembly of molecules is governed by a variety of non-covalent interactions, including hydrogen bonding, π–π stacking, van der Waals forces, and dipole-dipole interactions. mdpi.com These forces are weaker than covalent bonds but act cooperatively to direct the formation of complex architectures. mdpi.comnih.gov

The structure of this compound is conducive to several of these interactions:

π–π Stacking: The two aromatic (phenyl) rings are electron-rich π-systems that can interact with each other through π–π stacking. This is a common organizing force in aromatic compounds, promoting a stacked arrangement. mdpi.com

Dipole-Dipole Interactions: The polar ester linkage (-COO-), the carbon-bromine bond (C-Br), and the methoxy group (-OCH₃) create significant molecular dipoles. The interaction between these dipoles on adjacent molecules can contribute to an ordered assembly. mdpi.com

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with a nucleophilic region on an adjacent molecule. This type of interaction is known to be a significant directional force in the crystal engineering of halogenated compounds, including the related 4-bromophenyl 4-bromobenzoate. researchgate.netresearchgate.net

Research has shown that benzoate ester molecules can self-assemble in solution to form complex nanostructures, such as twisted nanowires, driven by these intermolecular forces. nih.gov The specific balance of these interactions, influenced by factors like solvent, can determine the final morphology of the assembled structure. nih.gov Therefore, this compound is a candidate for forming novel supramolecular materials through directed self-assembly.

Design of Supramolecular Architectures

The creation of complex, well-ordered supramolecular architectures relies on predictable and directional non-covalent interactions between molecular components. This compound and its structural analogs are excellent candidates for this "bottom-up" approach to materials design. The bromine atom is a key player, capable of forming strong and highly directional halogen bonds (Br···O, Br···N), which serve as a reliable tool for guiding molecular assembly.

Detailed studies on the closely related compound 4-bromophenyl 4-bromobenzoate reveal how intermolecular interactions dictate crystal packing, leading to the formation of different polymorphs (distinct crystalline forms) with varying mechanical properties such as elasticity, brittleness, and plasticity. researchgate.netrsc.org These properties are a direct consequence of the way molecules are arranged in the crystal lattice, a process governed by a combination of halogen bonds, π–π stacking, and dipole-dipole interactions. researchgate.net The principles derived from these studies are directly applicable to this compound, where the interplay between the bromo- and methoxy- groups can be exploited to fine-tune the resulting supramolecular structures and their emergent properties.

Applications in Functional Supramolecular Systems (e.g., organic room-temperature phosphorescence)

One of the most exciting applications for supramolecular systems containing this compound is in the field of purely organic room-temperature phosphorescence (RTP). researchgate.net Phosphorescence is light emission from a triplet excited state, a quantum-mechanically "forbidden" process that results in long-lived emission. Typically, this requires heavy metal atoms to facilitate the necessary electron spin-flipping (intersystem crossing).

However, by incorporating heavy atoms like bromine into an organic molecule and rigidly embedding it within a supramolecular assembly or crystalline matrix, RTP can be achieved. The heavy bromine atom in this compound enhances spin-orbit coupling, which promotes intersystem crossing from the singlet excited state to the triplet state. The rigid environment of a well-ordered supramolecular structure then minimizes non-radiative decay pathways (e.g., vibrational quenching), allowing the triplet state to emit light as phosphorescence.

Research has demonstrated that multivalent supramolecular assemblies built with bromophenyl-containing units can exhibit ultralong RTP with high efficiency. rsc.org These systems can be used for applications in anti-counterfeiting, bio-imaging, and data encryption. researchgate.netrsc.org The design principle involves using host-guest chemistry or crystallization to isolate the brominated chromophores and suppress molecular motion, making this compound a promising building block for such advanced photofunctional materials. rsc.org

Polymer Chemistry Integration

The integration of this compound into polymer chains allows for the development of advanced materials that combine the processability of polymers with the specific functionalities of the compound, such as high refractive index, flame retardancy (due to bromine), and thermal stability.

Monomer Functionality in Polymer Synthesis

While not a conventional vinyl monomer, this compound serves as a functional building block for polymerization through several strategic approaches. Its primary role is often as a precursor that can be chemically modified to introduce polymerizable groups. For example, the carbon-bromine bond is a versatile chemical handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira coupling), allowing for the attachment of groups like vinyl, acetylene, or other reactive moieties. This transforms the molecule into a custom-designed monomer for use in radical, condensation, or coordination polymerization.

Furthermore, research into related structures, such as N-(4-bromophenyl)-2-methacrylamide, demonstrates that the bromophenyl unit can be directly incorporated into a polymerizable monomer structure, which can then undergo polymerization to create functional polymers. researchgate.net Similarly, lignin-derived monomers like 2-methoxy-4-vinylphenol show that the methoxyphenyl scaffold is compatible with polymerization processes, suggesting that a modified this compound could serve as a valuable monomer. mdpi.com

Copolymerization Strategies for Functional Materials

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy for creating materials with tailored properties. Incorporating a monomer derived from this compound into a polymer chain alongside common monomers like styrenes or acrylates can precisely modify the final material's characteristics.

A relevant case study is the copolymerization of N-(4-bromophenyl)-2-methacrylamide (BrPMAAm) with n-butyl methacrylate (B99206) (n-BMA) . researchgate.net In this research, the monomer reactivity ratios were determined to understand how the two monomers incorporate into the polymer chain. The results showed that the thermal stability of the resulting copolymer increased with a higher content of the bromophenyl-containing monomer. researchgate.net This strategy can be used to enhance the thermal performance, flame retardancy, and optical properties of commodity plastics by simply incorporating a small amount of a functional monomer based on the this compound scaffold.

| Copolymerization Parameter | Description | Finding from BrPMAAm/n-BMA Study |

| Monomer Reactivity Ratios | Indicates the relative reactivity of a growing polymer chain ending in one monomer towards adding the same or the other monomer. | Determined using methods like Fineman-Ross and Kelen-Tüdős to predict copolymer composition. researchgate.net |

| Copolymer Composition | The actual ratio of the different monomer units in the final polymer chain. | Controlled by the initial feed ratio of the monomers. researchgate.net |

| Thermal Properties (Tg) | The glass transition temperature, which relates to the thermal stability and mechanical properties of the polymer. | The Tg of the copolymer increased as the percentage of the rigid, bromine-containing BrPMAAm monomer increased. researchgate.net |

This table summarizes findings from a study on a structurally related copolymer system to illustrate key principles of copolymerization strategies.

Role as Intermediate in Advanced Polymer Systems

Beyond direct use in polymerization, this compound is a crucial intermediate for synthesizing components of advanced polymer systems. Its role as a synthetic building block allows for the construction of more complex, multifunctional monomers that are subsequently used to create high-performance polymers.

For instance, it can be used as a starting material to synthesize liquid crystal monomers. The rigid rod-like structure is conducive to forming liquid crystalline phases, and further functionalization can introduce polymerizable end-groups. It can also serve as a precursor for the synthesis of photorefractive polymers, where the brominated aromatic structure can be part of a chromophore designed to exhibit a nonlinear optical response. The conversion of the bromo-group allows for the molecule to be integrated into complex macromolecular architectures, including dendrimers and star polymers, where precise control over the final properties is essential.

Photochemical Reactivity and Photo-Switchable Systems

The photochemical behavior of this compound is dominated by the carbon-bromine (C-Br) bond. This bond is susceptible to cleavage upon exposure to ultraviolet (UV) light, a process known as photolysis. This reactivity is the foundation for its use in designing photo-responsive materials.

When the C-Br bond breaks, it generates a highly reactive phenyl radical and a bromine radical. This process can be harnessed to initiate polymerization (photoinitiation) or to induce cross-linking in a polymer matrix, thereby changing the material's properties from soluble to insoluble. This is a fundamental principle used in photolithography for creating microelectronics.

A closely related compound, 2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate , has been identified as a photo-removable protecting group. In this application, a functional group in a complex molecule is "protected" or blocked by the bromophenyl-containing moiety. Upon irradiation with light, the protecting group is cleaved, releasing the active molecule at a specific time and location. This concept of photolability makes this compound a candidate for developing photo-switchable systems, where light is used as an external trigger to alter a material's function, such as releasing a payload from a nanoparticle or changing the wettability of a surface.

Photolytic Cleavage Mechanisms of Phenacyl Benzoates

While this compound is a phenyl benzoate, its photolytic behavior can be understood in the broader context of aryl esters and phenacyl derivatives, which primarily undergo the photo-Fries rearrangement. This reaction involves the homolytic cleavage of the ester's carbon-oxygen bond upon UV irradiation, leading to the formation of a radical pair enclosed within a solvent cage. unipv.itresearchgate.net

The primary photochemical process can be outlined as follows:

Excitation: The molecule absorbs a photon, promoting it to an excited singlet state.

Homolytic Cleavage: The excited molecule undergoes homolytic cleavage of the O-C(O) ester bond, creating a phenoxy radical and a benzoyl radical. These radicals are initially held in close proximity by the surrounding solvent molecules (the "solvent cage").

In-Cage Recombination: While inside the solvent cage, the radical pair can recombine at the ortho or para positions of the phenoxy radical, which, after tautomerization (keto-enol), yields substituted hydroxybenzophenones. researchgate.netwikipedia.org This is the characteristic photo-Fries rearrangement product.

Out-of-Cage Reactions: If the radicals diffuse out of the solvent cage, they can undergo other reactions. The phenoxy radical can abstract a hydrogen atom from the solvent to form a phenol (B47542), while the benzoyl radical can abstract a hydrogen to form an aldehyde, which may be further oxidized to a carboxylic acid. unipv.it

The general mechanism for the photo-Fries rearrangement is detailed in the table below.

| Step | Description | Intermediate/Product |

| 1. Excitation | The aryl benzoate molecule absorbs UV light, transitioning to an excited state. | Excited Aryl Benzoate |

| 2. Homolysis | The excited ester bond cleaves, forming a radical pair within a solvent cage. | [Phenoxy Radical • Benzoyl Radical]cage |

| 3. In-Cage Recombination | Radicals recombine at the ortho or para position of the phenoxy radical. | ortho- and para-Acylcyclohexadienone |

| 4. Tautomerization | The cyclohexadienone intermediate rearomatizes to form stable hydroxy ketone products. | ortho- and para-Hydroxybenzophenone |

| 5. Cage Escape | Radicals diffuse out of the solvent cage. | Free Phenoxy and Benzoyl Radicals |

| 6. Out-of-Cage Reactions | Escaped radicals react with the solvent (e.g., hydrogen abstraction). | Phenol, Benzaldehyde, Benzoic Acid |

For this compound, the expected photo-Fries products would be 2-hydroxy-4'-methoxy-5-bromobenzophenone and 4-hydroxy-4'-methoxy-3-bromobenzophenone. The presence of the electron-donating methoxy group and the electron-withdrawing bromo group can influence the reaction's efficiency and the ratio of the resulting products.

Light-Responsive Molecular Systems

Light-responsive molecular systems are materials designed to perform a function or change their properties in response to a light stimulus. nih.gov This response is driven by an embedded photochromic molecule that undergoes a reversible or irreversible transformation. Common transformations include isomerization (e.g., azobenzenes), cycloaddition, or, as in the case of phenyl benzoates, photocleavage. nih.gov

The irreversible bond cleavage of this compound upon irradiation can be harnessed to create single-use light-responsive systems. For example:

Controlled Release: The molecule could be incorporated as a cross-linker in a polymer hydrogel. Upon irradiation, the cleavage of the ester bond would break the cross-links, causing the hydrogel to dissolve or swell, thereby releasing an encapsulated drug or agent. nih.gov

Surface Modification: Surfaces could be functionalized with molecules containing the phenyl benzoate moiety. Light exposure would then cleave the molecule, altering the surface's chemical properties, such as its wettability or adhesiveness.

Triggering Chemical Reactions: The release of 4-bromophenol (B116583) and the 4-methoxybenzoyl radical upon photolysis can initiate subsequent chemical reactions in a controlled manner.

The fundamental mechanisms used in light-responsive systems are diverse, each offering different characteristics in terms of reversibility and the nature of the structural change.

| Mechanism | Example Molecule Class | Transformation | Reversibility | Application Type |

| Trans-Cis Isomerization | Azobenzenes, Stilbenes | Reversible change in molecular geometry | Reversible | Switches, controlled release valves nih.gov |

| Electrocyclization | Diarylethenes, Spiropyrans | Reversible ring-opening/closing | Reversible | Optical memory, photoswitches |

| Photocleavage | Phenyl Benzoates, o-Nitrobenzyl compounds | Irreversible bond scission | Irreversible | Single-use drug delivery, surface patterning nih.govnih.gov |

| Photodimerization | Cinnamates, Anthracenes | [2+2] or [4+4] cycloaddition | Often reversible with different λ | Polymer cross-linking/de-cross-linking |

The photo-Fries rearrangement of this compound places it in the category of photocleavage systems, making it suitable for applications where a permanent, light-triggered change is desired.

Future Research Directions

Exploration of Novel Synthetic Routes

The advancement of chemical synthesis is crucial for enabling the exploration of new materials and their properties. For 4-Bromophenyl 4-methoxybenzoate (B1229959), future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic methodologies.

Current synthesis of similar benzoate (B1203000) esters often involves the reaction of a phenol (B47542) with a benzoyl chloride, a reliable but potentially harsh method. rsc.org Future explorations could move beyond these traditional approaches. The development of novel synthetic routes is a multidisciplinary effort that can accelerate drug discovery and materials science. hilarispublisher.com Key areas of research could include:

Catalytic Esterification: Investigating transition-metal or organocatalytic methods for the esterification process could offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods. This is particularly relevant for creating more complex derivatives.

Continuous Flow Synthesis: Implementing continuous flow technologies could enable safer, more controlled, and highly scalable production of 4-Bromophenyl 4-methoxybenzoate and its analogues. This approach is essential for any potential industrial application. nih.gov

Late-Stage Functionalization: Developing methods for the selective modification of the this compound scaffold would be a significant advance. Techniques like C-H activation could allow for the direct introduction of new functional groups onto the aromatic rings, providing rapid access to a library of derivatives with varied electronic and steric properties. hilarispublisher.com

Computer-Aided Synthesis Planning (CASP): Utilizing computational algorithms to retrospectively analyze the structure and propose the most efficient synthetic pathways can streamline experimental efforts and reduce waste. hilarispublisher.com

By pursuing these innovative synthetic strategies, researchers can not only improve the production of the parent compound but also rapidly generate a diverse range of derivatives for structure-property relationship studies. hilarispublisher.com

Advanced Characterization Techniques for Complex States

While standard techniques like Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) are fundamental for identifying primary liquid crystal phases and transition temperatures nih.goviosrjournals.org, the potential for this compound to form more complex, ordered states necessitates the use of more advanced characterization methods. Future research should focus on obtaining a more detailed molecular and supramolecular picture.

The characterization of liquid crystals relies on determining the positional, orientational, and bond-orientational order of the constituent molecules. iosrjournals.orgipme.ru To this end, a multi-technique approach is often required for unambiguous phase identification. cbpbu.ac.in

| Technique | Properties Investigated | Application to Complex States |

| Polarized Optical Microscopy (POM) | Identifies liquid crystal phases and transitions by observing characteristic textures. ipme.rucbpbu.ac.in | Crucial for initial identification of mesophases; requires significant expertise for novel or complex textures. ipme.ru |

| Differential Scanning Calorimetry (DSC) | Measures phase transition temperatures and associated enthalpy changes. nih.goviosrjournals.org | Complements POM by providing thermodynamic data for all phase transitions. iosrjournals.org |

| X-Ray Diffraction (XRD) | Determines the structure and long-range order of liquid crystal phases. iosrjournals.orgipme.ru | Essential for distinguishing between different smectic phases and identifying novel modulated structures. ipme.ru |

| Grazing-Incidence X-ray Diffraction (GIXD) | Analyzes nanostructures in thin films. iosrjournals.orgipme.ru | Superior tool for studying the alignment and structure of the compound in thin-film applications. ipme.ru |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes molecular conformation and orientational order. researchgate.net | Advanced 2D NMR experiments can determine local order parameters and conformational changes within complex phases. researchgate.net |

| Transmission Electron Microscopy (TEM) | Analyzes the morphologies of different liquid crystal phases. iosrjournals.org | Useful for visualizing the structure of more ordered phases like discotic liquid crystals. iosrjournals.org |

Future work could involve using variable-temperature Small-Angle X-ray Scattering (SAXS) to probe the layered structures of potential smectic phases with high precision. Furthermore, advanced NMR techniques, such as those involving the measurement of residual dipolar couplings, could provide unprecedented detail about the conformational distribution and orientational order of the molecule within a liquid crystalline phase. researchgate.net

Expansion of Computational Modeling for Complex Phenomena

Computational chemistry offers powerful tools to predict and understand the behavior of mesogenic compounds, guiding experimental work and providing insights that are difficult to obtain through measurement alone. For this compound, expanding computational modeling is a critical future direction.

Recent studies have successfully used computational methods to predict mesophase behavior and understand intermolecular forces in similar systems. nih.gov For instance, Density Functional Theory (DFT) calculations are used to investigate geometrical structures and correlate them with experimental findings. nih.gov Monte Carlo simulations have been employed to predict the formation of various mesophases, including twist-bend nematic and smectic phases, based on molecular geometry. nih.gov

| Computational Method | Application to Mesogenic Compounds |

| Density Functional Theory (DFT) | Calculation of optimized molecular geometry, electronic properties (dipole moment, polarizability), and electrostatic surface potentials. rsc.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules to predict phase transitions and transport properties like viscosity. acs.org |

| Monte Carlo (MC) Simulations | Predicting mesophase stability and structure as a function of molecular shape and packing density. nih.gov |

| Ab Initio Calculations (e.g., MP2) | Calculating accurate intermolecular interaction energies (dispersion, electrostatic) to understand the forces driving self-assembly. acs.org |

Future computational research on this compound could focus on:

Predicting Phase Behavior: Using a combination of DFT to determine the molecular structure and MD or MC simulations to predict the type and temperature range of potential liquid crystal phases. This can help screen potential derivatives before synthesis. nih.govnih.gov

Understanding Intermolecular Interactions: Employing high-level ab initio calculations to quantify the non-covalent interactions (e.g., halogen bonding, π-π stacking) that govern the self-assembly of these molecules. The dispersion energy is a significant contributor to the total interaction energy in similar systems. acs.org

Simulating Mechanical Properties: As demonstrated with the related compound 4-bromophenyl 4-bromobenzoate (B14158574), computational methods can be used to predict the mechanical properties (elastic, brittle, plastic) of the crystalline forms, linking them to the underlying crystal packing and intermolecular forces. researchgate.net

These computational approaches will not only deepen the fundamental understanding of this compound but also accelerate the design of new materials with targeted properties. nih.gov

Design of Novel Materials with Tunable Properties

A key goal in materials science is the design of materials where properties can be precisely controlled. The molecular structure of this compound serves as an excellent scaffold for creating novel materials with tunable liquid crystalline, optical, or electronic properties.

The properties of mesogenic molecules are highly dependent on their structure, including the rigid core, terminal groups, and any lateral substituents. mdpi.com Future research should systematically modify the this compound structure to tune its material properties. This could involve:

Structural Modification: Synthesizing homologous series by altering the terminal groups (e.g., replacing the methoxy (B1213986) group with longer alkoxy chains) to modulate the mesophase type and stability. The length of terminal chains is known to significantly affect mesomorphic properties. mdpi.com

Guest-Host Systems: Using this compound as a nematic host for other functional molecules. For example, dissolving chiral dopants can induce a helical structure, creating a chiral nematic phase, while incorporating luminophores can lead to aligned systems for applications like luminescent solar concentrators. ossila.com

Polymerization: Incorporating the this compound moiety as a mesogenic unit into polymer backbones or as side chains to create liquid crystal polymers (LCPs). These materials combine the properties of polymers with the anisotropy of liquid crystals.

Nanocomposites: Creating composites by dispersing nanoparticles within a liquid crystal matrix based on this compound. Such materials can exhibit dynamically tunable properties and are a promising class of novel, functional materials. ijmr.net.in

By leveraging these design strategies, it is possible to create a wide array of new materials based on a single core structure, each tailored for a specific application.

Integration with Emerging Technologies in Chemical Science

The true potential of this compound will be realized through its integration with emerging technologies. The unique ability of liquid crystals to respond to external stimuli (electric fields, temperature, light) makes them ideal candidates for a variety of advanced applications.

Future research should aim to incorporate this compound and its derivatives into next-generation technological platforms. Key areas include:

Optoelectronics and Photonics: Building on the established use of liquid crystals in displays (LCDs), research could explore the use of this compound derivatives in more advanced devices. ossila.comijmr.net.in This includes fast-switching displays, tunable photonic crystals, and components for optical communications.

Smart Sensors: Developing sensors where a change in the environment (e.g., presence of a chemical analyte) disrupts the liquid crystalline phase, leading to a detectable optical signal. The sensitivity of liquid crystal ordering to surface interactions makes this a promising approach.

Advanced Materials Manufacturing: Utilizing the self-assembling properties of liquid crystals as templates for the creation of ordered nanostructures. For instance, a liquid crystal phase could be used to align other materials, which are then fixed in place to create anisotropic films or fibers.

2D Nanocomposite Materials: A significant emerging field involves creating two-dimensional (2D) nanocomposite materials with dynamically tunable liquid crystalline properties. ijmr.net.in Integrating derivatives of this compound with 2D materials like graphene could open up new avenues for creating highly uniform layers and heterostructures for novel display and photonic technologies. ijmr.net.in

By connecting the molecular properties of this compound with the functional requirements of these emerging technologies, researchers can drive innovation across a broad spectrum of scientific and engineering disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.